

Characterization of 9,10-Dinitroanthracene: A Technical Guide

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Compound of Interest

Compound Name: 9,10-Dinitroanthracene

Cat. No.: B1595615

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Abstract

This technical guide provides a comprehensive overview of the characterization of **9,10-dinitroanthracene**, a nitro-polycyclic aromatic hydrocarbon. Due to the limited availability of detailed experimental data in publicly accessible literature, this document combines known information for **9,10-dinitroanthracene** with representative methodologies and data for the broader class of dinitroanthracene derivatives. The guide covers physicochemical properties, spectroscopic analysis, and thermal characterization. Detailed, generalized experimental protocols for key analytical techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Mass Spectrometry (MS), Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC) are provided to aid researchers in the comprehensive analysis of this and related compounds.

Introduction

9,10-Dinitroanthracene (CAS RN: 33685-60-8) is a derivative of anthracene, a polycyclic aromatic hydrocarbon (PAH). The introduction of nitro groups to the anthracene core significantly influences its chemical and physical properties, including its electronic characteristics and reactivity. A thorough characterization is essential for understanding its potential applications and safety profile. This guide outlines the key parameters and

methodologies for the comprehensive characterization of **9,10-dinitroanthracene** and related compounds.

Physicochemical Properties

The fundamental physicochemical properties of **9,10-dinitroanthracene** are summarized in Table 1. It is important to note that some of the listed data are based on computational predictions and may vary from experimentally determined values.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₈ N ₂ O ₄	[1]
Molecular Weight	268.22 g/mol	[1]
CAS Number	33685-60-8	[1]
Appearance	Yellow solid (typical for nitro-aromatic compounds)	
Melting Point	Not available	
Boiling Point (Predicted)	464.8 ± 35.0 °C at 760 mmHg	[2]
Density (Predicted)	1.5 ± 0.1 g/cm ³	[2]
LogP (Predicted)	3.81	[2]

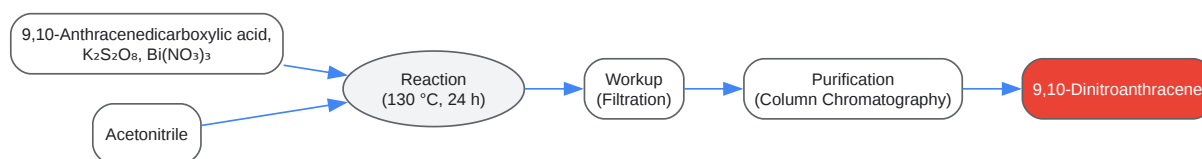
Synthesis and Purification

A general method for the synthesis of **9,10-dinitroanthracene** involves the nitration of a suitable anthracene precursor. One reported method utilizes the decarboxylative nitration of 9,10-anthracenedicarboxylic acid.[3]

General Experimental Protocol for Decarboxylative Nitration

- An oven-dried resealable reaction tube equipped with a magnetic stir bar is charged with 9,10-anthracenedicarboxylic acid (0.5 mmol), potassium persulfate (1.75 mmol), and bismuth nitrate (1.0 mmol).

- Acetonitrile (3 mL) is added to the reaction tube.
- The tube is sealed and placed in a preheated oil bath at 130 °C.
- The reaction mixture is stirred vigorously for 24 hours.
- After cooling to room temperature, the mixture is diluted with ethyl acetate (2 mL) and filtered through a pad of celite, eluting with an additional 10 mL of ethyl acetate.
- The filtrate is concentrated under reduced pressure.
- The resulting residue is purified by column chromatography on silica gel to yield **9,10-dinitroanthracene**. The specific eluent system for column chromatography would need to be determined empirically, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate or dichloromethane.



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Figure 1: General workflow for the synthesis and purification of **9,10-Dinitroanthracene**.

Spectroscopic Characterization

Spectroscopic techniques are crucial for the structural elucidation and confirmation of the identity and purity of **9,10-dinitroanthracene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Due to the symmetry of the 9,10-disubstituted anthracene core, the ¹H NMR spectrum is expected to be relatively simple, showing two multiplets in the aromatic region, corresponding

to the α - and β -protons of the benzene rings. The exact chemical shifts would be influenced by the electron-withdrawing nature of the nitro groups and the solvent used.

The ^{13}C NMR spectrum will show a greater number of signals corresponding to the different carbon environments in the molecule. Due to symmetry, fewer than 14 signals are expected. The carbons bearing the nitro groups (C9 and C10) would be significantly deshielded and appear at a lower field.

- Dissolve approximately 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.
- Acquire ^1H NMR and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- For ^1H NMR, typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
- For ^{13}C NMR, a proton-decoupled experiment is typically performed to obtain singlets for each unique carbon. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

The FTIR spectrum of **9,10-dinitroanthracene** is expected to show characteristic absorption bands for the nitro group (N-O stretching) and the aromatic ring system.

Functional Group	Expected Absorption Range (cm^{-1})
Asymmetric NO_2 Stretch	1500 - 1570
Symmetric NO_2 Stretch	1300 - 1370
Aromatic $\text{C}=\text{C}$ Stretch	1400 - 1600
Aromatic $\text{C}-\text{H}$ Stretch	3000 - 3100
Aromatic $\text{C}-\text{H}$ Bending	690 - 900

- Prepare a solid sample, typically as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
- For a KBr pellet, mix a small amount of the sample with dry KBr powder and press into a transparent disk.
- For ATR-FTIR, place a small amount of the solid sample directly on the ATR crystal.
- Record the spectrum over the range of 4000-400 cm^{-1} .
- Perform a background scan prior to the sample scan to subtract the contribution of atmospheric CO_2 and water vapor.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

Anthracene and its derivatives typically exhibit characteristic absorption bands in the UV-Vis region. The spectrum of **9,10-dinitroanthracene** is expected to show multiple absorption bands, with the π - π^* transitions of the anthracene core being prominent. The nitro substituents may cause a bathochromic (red) shift of these bands compared to unsubstituted anthracene.

- Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., acetonitrile, dichloromethane, or ethanol).
- Use a quartz cuvette with a 1 cm path length.
- Record the absorption spectrum over a range of approximately 200-800 nm.
- A solvent blank should be used to zero the spectrophotometer.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

The mass spectrum of **9,10-dinitroanthracene** is expected to show a molecular ion peak (M^+) at m/z 268.^[1] The fragmentation pattern would likely involve the loss of nitro groups (NO_2) and

other characteristic fragments of the anthracene core.

Ion	m/z (Expected)
[M] ⁺	268
[M-NO ₂] ⁺	222
[M-2NO ₂] ⁺	176

- Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.
- Electron ionization (EI) is a common method for volatile and thermally stable compounds.
- Record the mass spectrum over a suitable m/z range.

Thermal Analysis

Thermal analysis techniques are used to evaluate the thermal stability and phase behavior of a material.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.

For **9,10-dinitroanthracene**, a TGA thermogram is expected to show a stable baseline until the onset of thermal decomposition, at which point a significant mass loss would occur. The decomposition may occur in one or more steps.

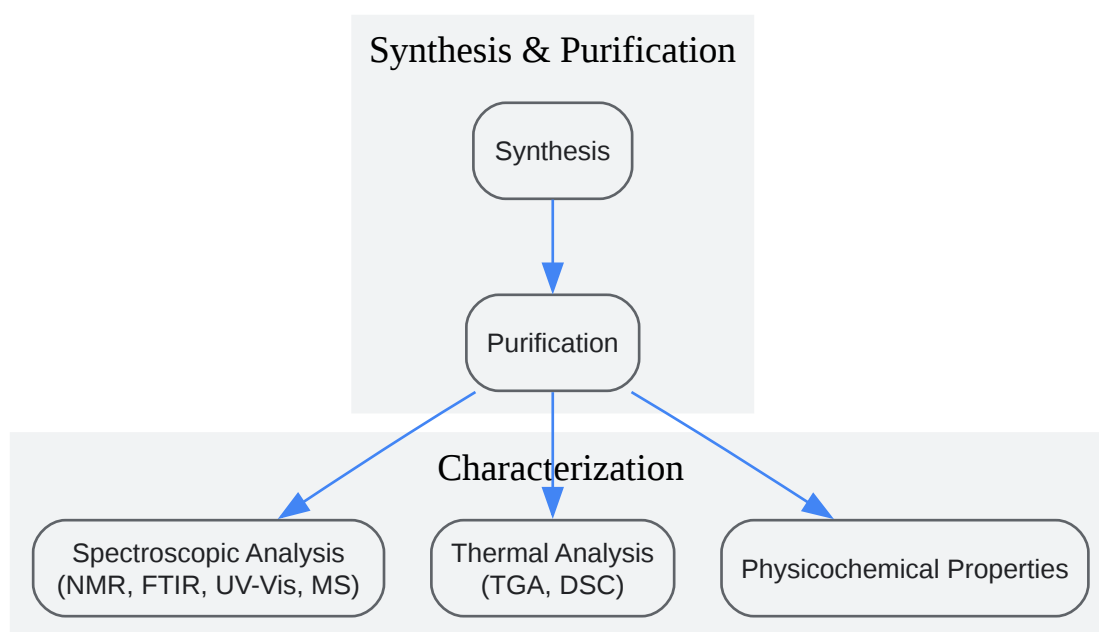
Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.

A DSC thermogram can reveal melting, crystallization, and decomposition events. For **9,10-dinitroanthracene**, an endothermic peak corresponding to its melting point would be expected, followed by an exothermic event if decomposition occurs.

General Experimental Protocol for TGA and DSC:

- Accurately weigh a small amount of the sample (typically 2-10 mg) into an appropriate TGA or DSC pan (e.g., alumina or aluminum).
- Place the sample pan and a reference pan (usually empty) into the instrument.
- Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
- Record the mass change (TGA) or heat flow (DSC) as a function of temperature.



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Figure 2: Logical workflow for the characterization of **9,10-Dinitroanthracene**.

Safety Information

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **9,10-dinitroanthracene** is classified with the following hazards:

- Causes skin irritation.^[1]

- Causes serious eye damage.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

The comprehensive characterization of **9,10-dinitroanthracene** requires a combination of analytical techniques to determine its physicochemical properties, confirm its structure, and assess its purity and thermal stability. While specific experimental data for this compound is not extensively available, the general protocols and expected outcomes outlined in this guide provide a solid framework for researchers to conduct a thorough characterization of **9,10-dinitroanthracene** and related nitro-aromatic compounds. Further research to obtain and publish detailed experimental data for this compound is encouraged to expand the collective knowledge base.

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- To cite this document: BenchChem. [Characterization of 9,10-Dinitroanthracene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1595615#characterization-of-9-10-dinitroanthracene]

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